Abts
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABTS (ammonium salt) typically involves the reaction of 3-ethylbenzothiazoline-6-sulfonic acid with azino compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a diammonium salt .
Industrial Production Methods
Industrial production of this compound (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ABTS (ammonium salt) undergoes several types of chemical reactions, including:
Oxidation: this compound is commonly used in oxidation reactions where it acts as a substrate for peroxidase enzymes.
Common Reagents and Conditions
Major Products Formed
The major product formed during the oxidation of this compound is the this compound radical cation, which is green in color and can be measured spectrophotometrically .
Scientific Research Applications
ABTS (ammonium salt) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ABTS (ammonium salt) involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. The resulting this compound radical cation is green and can be measured spectrophotometrically. This property makes it useful in various assays to quantify enzyme activity and antioxidant capacity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): The parent compound of this compound (ammonium salt) with similar properties and applications.
3,3’,5,5’-Tetramethylbenzidine (TMB): Another chromogenic substrate used in ELISA with higher sensitivity but less stability compared to this compound.
o-Phenylenediamine (OPD): A chromogenic substrate used in ELISA with different spectral properties compared to this compound.
Uniqueness
This compound (ammonium salt) is unique due to its high solubility in water, stability under various conditions, and ability to produce a green-colored radical cation that can be easily measured. These properties make it a preferred choice for many biochemical assays .
Properties
IUPAC Name |
diazanium;(2E)-3-ethyl-2-[(E)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17+,20-18+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDRQQURAXLVGJ-HLVWOLMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=N\N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30931-67-0 |
Source
|
Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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